Ethyl 5-nitroindole-2-carboxylate

Overview

Description

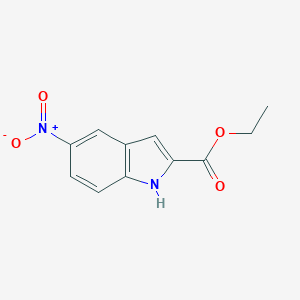

Ethyl 5-nitroindole-2-carboxylate (CAS: 16732-57-3) is a nitro-substituted indole derivative with the molecular formula C₁₁H₁₀N₂O₄ and a molecular weight of 234.21 g/mol . Key physicochemical properties include:

- Melting point: 220–225°C

- Boiling point: 429.5°C at 760 mmHg

- Density: 1.393 g/cm³

The 5-nitro group imparts strong electron-withdrawing effects, influencing reactivity and applications in medicinal chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-nitroindole-2-carboxylate typically involves the nitration of indole derivatives followed by esterification. One common method starts with the nitration of indoline-2-carboxylic acid to produce 5-nitroindoline-2-carboxylic acid. This intermediate is then esterified using ethanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitroindole-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Reduction: Ethyl 5-aminoindole-2-carboxylate.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Ester Hydrolysis: 5-nitroindole-2-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-nitroindole-2-carboxylate serves as a crucial intermediate in synthesizing numerous pharmaceutical agents. Its structural features contribute to the development of drugs, especially those targeting inflammatory and analgesic pathways.

Key Findings:

- It is involved in the synthesis of compounds that exhibit anti-inflammatory and analgesic properties.

- Research indicates its potential in developing new therapeutic agents for chronic diseases, including cancer and neurodegenerative disorders .

Biological Research

This compound is extensively studied for its biological activities, particularly its mechanisms of action as a nitroindole derivative. It has been linked to various biological effects, including antimicrobial and anticancer activities.

Research Highlights:

- Studies have shown that this compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against cancer cells.

- It is being investigated for its potential to discover new therapeutic targets in cancer treatment and neurodegenerative diseases .

Organic Synthesis

In synthetic chemistry, this compound is utilized as a building block for creating more complex organic molecules. Its unique structural attributes facilitate various chemical reactions.

Applications in Synthesis:

- The compound can participate in reduction reactions, where the nitro group is converted to an amino group.

- It also undergoes nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups.

Material Science

The electronic properties of this compound make it an attractive candidate for applications in material science, particularly in developing organic semiconductors and sensors.

Potential Uses:

- Researchers are exploring its use in creating advanced materials that can be employed in electronic devices due to its favorable electronic characteristics .

Agricultural Chemistry

This compound is being assessed for its potential role in agricultural chemistry, specifically in the formulation of novel agrochemicals aimed at enhancing crop protection and yield.

Investigative Findings:

- Preliminary studies suggest that derivatives of this compound may improve pest resistance and promote plant growth .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Synthesis of Novel Compounds

Researchers successfully used this compound as a precursor to synthesize a series of new indole derivatives with enhanced biological activity. The synthesis involved multiple steps including reduction and substitution reactions, demonstrating the compound's utility in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 5-nitroindole-2-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity or cytotoxicity against cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Key Observations :

- Nitro vs.

- Nitro vs. Methoxy : Methoxy (electron-donating) derivatives exhibit lower reactivity in electrophilic substitutions but may improve solubility in organic solvents .

- Regioisomers (5-NO₂ vs. 7-NO₂): Positional isomerism affects electronic distribution, altering binding affinity in biological systems .

Physicochemical Properties

- Solubility: Nitro and cyano derivatives are generally water-insoluble due to aromaticity and ester groups, but nitro-substituted compounds may exhibit higher polarity .

Biological Activity

Ethyl 5-nitroindole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes various research findings, case studies, and data regarding its biological properties, including antimicrobial and anticancer activities.

Overview of this compound

This compound belongs to the indole family, characterized by a nitro group at the 5-position and an ethyl ester group at the 2-position of the indole ring. This compound serves as a versatile building block in organic synthesis and has been investigated for its potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : Indole derivatives, including this compound, are known to bind with high affinity to multiple receptors, influencing various biochemical pathways.

- Biochemical Pathways : It exhibits a range of activities such as antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : The compound has shown significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Fungal Activity : It has also been tested against fungal pathogens, displaying inhibitory effects that warrant further exploration for therapeutic applications in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been a focal point in several studies:

- Cell Line Studies : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, it has been observed to reduce viability in breast cancer cell lines significantly .

- Mechanistic Insights : The compound's ability to induce DNA damage and interfere with cellular signaling pathways associated with cancer progression has been documented. This includes the modulation of apoptotic pathways and inhibition of tumor growth in animal models .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various bacteria, showcasing its potential as an antimicrobial agent.

- Anticancer Research :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-nitroindole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via a multi-step pathway. For example, indole derivatives are often functionalized at the 5-position through nitration after esterification. A common approach involves:

Esterification : Reacting indole-2-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form ethyl indole-2-carboxylate.

Nitration : Introducing a nitro group at the 5-position using nitric acid and sulfuric acid. The nitration regioselectivity is influenced by the electron-withdrawing ester group at position 2, directing substitution to position 5 .

- Key Variables : Temperature control during nitration (e.g., 0–5°C to avoid over-nitration) and stoichiometric ratios of nitrating agents. Yields can vary from 50–70% depending on purity of intermediates .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (e.g., triplet for ethyl CH₃ at ~1.3 ppm, quartet for CH₂ at ~4.3 ppm) and nitro group position (aromatic proton splitting patterns).

- X-ray Crystallography : Resolve crystal structure ambiguities; SHELX software is widely used for refinement .

- HPLC/MS : Verify purity and molecular ion peaks (theoretical m/z: 234.21) .

Q. How does the nitro group at position 5 influence the compound’s reactivity in further functionalization?

- Methodological Answer : The nitro group is strongly electron-withdrawing, deactivating the indole ring toward electrophilic substitution. For example:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling coupling reactions.

- Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., high-temperature reactions with strong nucleophiles like hydroxide) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reaction pathways for this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Reaction Pathway Modeling : Simulate nitration transition states to explain regioselectivity. Compare activation energies for substitution at positions 4, 5, and 6 .

Q. What strategies resolve contradictions in reported reaction yields or regioselectivity for derivatives of this compound?

- Methodological Answer :

- Systematic Replication : Reproduce experiments with strict control of variables (e.g., solvent polarity, catalyst loading).

- Isotopic Labeling : Use ¹⁵N-labeled nitrating agents to track nitro group incorporation.

- Meta-Analysis : Compare data across literature (e.g., Kanto Reagents catalogs for analogous indole esters) to identify trends .

Q. How can substituent effects at position 2 (ester group) be quantitatively analyzed to optimize catalytic reactions?

- Methodological Answer :

- Hammett Studies : Synthesize derivatives with varying electron-withdrawing/donating groups at position 2. Measure reaction rates (e.g., hydrolysis of the ester) and correlate with σ values.

- Steric Maps : Use X-ray data to model steric hindrance from the ethyl ester and its impact on accessibility of the nitro group .

Q. What experimental designs minimize byproduct formation during scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial design to test temperature, solvent (e.g., DMF vs. THF), and catalyst interactions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. Data Analysis & Validation

Q. How should researchers validate the purity of this compound in the absence of commercial standards?

- Methodological Answer :

- Cross-Validation : Combine melting point analysis (reported: 220–225°C ) with TLC (Rf comparison to known indole derivatives).

- Spiking Experiments : Add a pure sample of indole-2-carboxylate to the product and analyze via HPLC; observe peak resolution .

Q. What ethical and safety protocols are critical when handling nitro-containing indole derivatives?

- Methodological Answer :

Properties

IUPAC Name |

ethyl 5-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)10-6-7-5-8(13(15)16)3-4-9(7)12-10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFJMQCNICEPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299657 | |

| Record name | ethyl 5-nitroindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-57-3 | |

| Record name | 16732-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 5-nitroindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-nitro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.